

# An In-depth Technical Guide to 1,10-Bis(pyridinium)decane Dibromide

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Compound of Interest

Compound Name: 1,10-Bis(pyridinium)decane

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# **Abstract**

**1,10-Bis(pyridinium)decane** dibromide is a bis-quaternary ammonium compound featuring two pyridinium rings linked by a ten-carbon aliphatic chain. This molecule has garnered significant interest in the scientific community, primarily due to its potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system. Its structural characteristics, comprising cationic pyridinium heads and a flexible hydrophobic linker, are key to its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its mechanism of action as an acetylcholinesterase inhibitor.

# **Physicochemical Properties**

**1,10-Bis(pyridinium)decane** dibromide is a salt with the following molecular and physical characteristics. The quantitative data is summarized in Table 1 for ease of reference.



Property	Value
Molecular Formula	C20H30Br2N2
Molecular Weight	458.27 g/mol [1][2]
CAS Number	6266-40-6[1][2]
Appearance	White to off-white solid[3]
Solubility	Water: 175 mg/mL (ultrasonication may be needed)[3]
Biological Activity	Acetylcholinesterase (AChE) Inhibitor
IC50 for AChE	25.8 nM[1][3]

Table 1: Physical and Chemical Properties of 1,10-Bis(pyridinium)decane Dibromide

# Synthesis of 1,10-Bis(pyridinium)decane Dibromide

The synthesis of **1,10-bis(pyridinium)decane** dibromide is achieved through a quaternization reaction. This process involves the reaction of pyridine with **1,10-dibromodecane**. The nitrogen atom in the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the **1,10-dibromodecane**, leading to the formation of the bis-pyridinium salt.

# **Experimental Protocol**

This protocol is adapted from established methods for the synthesis of similar bis-pyridinium compounds.

### Materials:

- Pyridine
- 1,10-Dibromodecane
- Acetonitrile (anhydrous)
- Diethyl ether



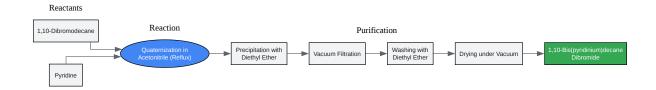
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Büchner funnel and filter paper

## Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,10-dibromodecane (1 equivalent) in anhydrous acetonitrile.
- Add an excess of pyridine (at least 2.2 equivalents) to the solution.
- Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of 1,10-bis(pyridinium)decane dibromide should form.
- If precipitation is incomplete, the volume of acetonitrile can be reduced under vacuum, and the product can be precipitated by the addition of diethyl ether.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
- Dry the purified 1,10-bis(pyridinium)decane dibromide under vacuum to obtain a white to
  off-white solid.

# **Synthesis Workflow**





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A schematic representation of the synthesis workflow for **1,10-bis(pyridinium)decane** dibromide.

# **Spectral Data (Predicted and Representative)**

While specific, experimentally verified spectra for **1,10-bis(pyridinium)decane** dibromide are not readily available in the public domain, the following represents the expected spectral characteristics based on the structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinium protons, which would be shifted downfield compared to pyridine itself due to the positive charge on the nitrogen. Signals for the methylene groups of the decane chain would also be present, with the protons on the carbons adjacent to the pyridinium nitrogen appearing at a lower field than the other methylene protons.
- 13C NMR: The carbon NMR spectrum would show signals for the carbons of the pyridinium rings, with the carbons adjacent to the nitrogen being significantly deshielded. The aliphatic carbons of the decane linker would also be visible in the upfield region of the spectrum.
- IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for the C-H
  stretching and bending vibrations of the aromatic pyridinium rings and the aliphatic decane
  chain. Aromatic C=C and C=N stretching vibrations would also be expected.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the dicationic part of the molecule, [C<sub>20</sub>H<sub>30</sub>N<sub>2</sub>]<sup>2+</sup>.



# Mechanism of Action: Acetylcholinesterase Inhibition

**1,10-Bis(pyridinium)decane** dibromide is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.

The inhibitory mechanism of bis-pyridinium compounds is thought to involve a dual-site binding to the AChE enzyme. The structure of AChE features a deep and narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. It is proposed that the flexible decane linker of **1,10-bis(pyridinium)decane** allows the two pyridinium rings to simultaneously bind to both the CAS and the PAS of the enzyme. This dual binding significantly increases the affinity and inhibitory potency of the compound.



# 1,10-Bis(pyridinium)decane Pyridinium Ring 1 Decane Linker Binding Acetylcholine Access Blocked Acetylcholinesterase (AChE) Gorge Catalytic Active Site (CAS) Peripheral Anionic Site (PAS)

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Proposed mechanism of AChE inhibition by 1,10-bis(pyridinium)decane.

# **Applications and Future Directions**

The potent acetylcholinesterase inhibitory activity of **1,10-bis(pyridinium)decane** dibromide makes it a compound of interest for research in neurodegenerative diseases, such as Alzheimer's disease, where a deficit in cholinergic neurotransmission is observed. Its simple structure also makes it an attractive scaffold for the design and synthesis of new, more potent, and selective AChE inhibitors. Future research may focus on elucidating the precise binding mode of this compound with AChE through X-ray crystallography or computational modeling, which would facilitate the rational design of next-generation inhibitors. Furthermore, studies on



its pharmacokinetic and pharmacodynamic properties are necessary to evaluate its potential as a therapeutic agent.

# Conclusion

**1,10-Bis(pyridinium)decane** dibromide is a well-defined chemical entity with significant potential as a tool for studying the cholinergic system and as a lead compound for the development of new therapeutics. This guide has provided a summary of its key properties, a detailed synthesis protocol, and an overview of its mechanism of action. Further research is warranted to fully explore the therapeutic potential of this and related bis-pyridinium compounds.

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